2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride 2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2411297-17-9
VCID: VC5503953
InChI: InChI=1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-12-5-6-13-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H
SMILES: CC1=CC(=C(C=C1)CC2CCN2)C.Cl
Molecular Formula: C12H18ClN
Molecular Weight: 211.73

2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride

CAS No.: 2411297-17-9

Cat. No.: VC5503953

Molecular Formula: C12H18ClN

Molecular Weight: 211.73

* For research use only. Not for human or veterinary use.

2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride - 2411297-17-9

Specification

CAS No. 2411297-17-9
Molecular Formula C12H18ClN
Molecular Weight 211.73
IUPAC Name 2-[(2,4-dimethylphenyl)methyl]azetidine;hydrochloride
Standard InChI InChI=1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-12-5-6-13-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H
Standard InChI Key IREMGRUKHCSLKT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CC2CCN2)C.Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Composition

The systematic name for this compound is 2-[(2,4-dimethylphenyl)methyl]azetidine hydrochloride, reflecting its azetidine core (C3H7N\text{C}_3\text{H}_7\text{N}) bonded to a 2,4-dimethylbenzyl group and a hydrochloride counterion . The molecular formula C12H18ClN\text{C}_{12}\text{H}_{18}\text{ClN} corresponds to a monoisotopic mass of 211.1 g/mol, with a heavy atom count of 14 and two aromatic rings contributing to its planar geometry .

Structural Features

The azetidine ring adopts a puckered conformation due to its four-membered structure, while the 2,4-dimethylphenyl substituent introduces steric hindrance and aromatic π-system interactions. The hydrochloride salt enhances aqueous solubility via ionic dissociation, a critical factor for in vitro assays . Key structural descriptors include:

  • Rotatable bonds: 2 (benzyl-azetidine linkage and methyl groups)

  • Hydrogen bond donors/acceptors: 1 donor (NH⁺) and 1 acceptor (Cl⁻)

  • Fsp³ carbon fraction: 0.5, indicating a balance between rigidity and flexibility .

SupplierPack SizePrice ($)Lead Time
Enamine US100 mg3062 days
SIA Enamine1 g8853 days
Enamine Ltd10 g3,8075 days
A2B Chem50 mg48112 days

Data sourced from Chemspace .

Physicochemical Properties

Lipophilicity and Solubility

With a calculated LogP of 2.8, the compound exhibits moderate lipophilicity, favoring passive diffusion across biological membranes . The polar surface area (12 Ų) and single hydrogen bond donor suggest limited solubility in aqueous media, though the hydrochloride salt improves ionization-dependent solubility.

Stability and Reactivity

The azetidine ring’s strain energy may predispose the compound to ring-opening reactions under acidic or oxidative conditions. Additionally, the benzylic position adjacent to the aromatic ring could undergo metabolic oxidation in biological systems.

Future Directions

  • Pharmacological profiling: High-throughput screening against disease-relevant targets.

  • Synthetic optimization: Application of green chemistry principles to improve yield and sustainability.

  • Structure-activity studies: Modular modification of the benzyl and azetidine substituents to explore bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator